N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide
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Overview
Description
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromophenyl group, a hydrazinecarbonyl group, and a chlorobenzamide group. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide typically involves the reaction of 4-bromobenzaldehyde with hydrazinecarboxamide to form the intermediate hydrazone. This intermediate is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethyl acetate and the application of reflux techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and chlorobenzamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(4-Bromophenyl)ethylidene]methoxycarbohydrazide: Similar in structure but with a methoxy group instead of a chlorobenzamide group.
(E)-2-(1-(4-Bromophenyl)ethylidene)-1-tosylhydrazine: Contains a tosyl group instead of a chlorobenzamide group.
Uniqueness
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and exhibit a range of activities.
Properties
Molecular Formula |
C17H15BrClN3O2 |
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Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H15BrClN3O2/c1-11(12-2-6-14(18)7-3-12)21-22-16(23)10-20-17(24)13-4-8-15(19)9-5-13/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
InChI Key |
ZIBLJDKEPPZQPK-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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